Methylselenocysteine
Description
Properties
IUPAC Name |
2-amino-3-methylselanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSPSLGNGIIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865265 | |
| Record name | DL-Se-methylselenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2574-71-2, 26145-42-6 | |
| Record name | DL-Se-methylselenocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylselenocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC319053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Se-methylselenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Reaction of L-Chloroalanine with Methylselenol or Its Salts
One of the most established methods for preparing L-Se-methylselenocysteine involves the nucleophilic substitution reaction between L-chloroalanine (or its derivatives) and methylselenol or its salts. This method has been extensively described and patented, with variations in reducing agents, solvents, and reaction conditions.
Generation of methylselenol or methylselenolate salt:
Dimethyldiselenide is reduced by sodium borohydride or hypophosphorous acid in aqueous or mixed solvents (e.g., water, dimethylformamide, acetonitrile) to produce methylselenide sodium or methylselenol species at temperatures ranging from 0°C to 60°C.Nucleophilic substitution:
The methylselenolate salt reacts with L-chloroalanine methyl ester hydrochloride or L-chloroalanine hydrochloride at temperatures between 0°C and 50°C to form L-Se-methylselenocysteine or its ester derivatives.Isolation and purification:
The reaction mixture is acidified with hydrochloric acid, concentrated, and extracted with methanol. Neutralization with triethylamine precipitates the product, which is further purified by crystallization from water-ethanol mixtures.
- Typical yields range from 10 g to 15 g from 25 g of starting chloroalanine derivatives.
- Reactions are often conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
- The process can be performed in water or mixed organic solvents to optimize solubility and reaction rates.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Reduction | Dimethyldiselenide + NaBH4 or H3PO2 in DMF/H2O, 0-60°C | Formation of methylselenolate salt |
| 2. Substitution | Methylselenolate + L-chloroalanine methyl ester hydrochloride, 0-50°C | Formation of L-Se-methylselenocysteine methyl ester |
| 3. Hydrolysis and purification | Acid hydrolysis, neutralization, crystallization | Pure L-Se-methylselenocysteine |
This method is well-documented in patents and literature and allows for preparation of L-, D-, and DL- forms by adjusting the starting materials and reaction conditions.
Preparation via Nucleophilic Substitution Using Sodium Methylselenolate and N-Acetyl-3-chloro-L-serine Methyl Ester
A refined synthetic route involves a two-step process:
Step A: Nucleophilic substitution of sodium methylselenolate with N-acetyl-3-chloro-L-serine methyl ester to yield N-acetyl-3-selenomethyl-L-selenocysteine methyl ester.
Step B: Hydrolysis of the acetylated methyl ester intermediate in hydrochloric acid to obtain L-Se-methylselenocysteine.
This method emphasizes the use of protected intermediates to improve selectivity and yield, and is suitable for stereochemically pure L-isomer production.
| Step | Reagents and Conditions | Product |
|---|---|---|
| A | Sodium methylselenolate + N-acetyl-3-chloro-L-serine methyl ester | N-acetyl-3-selenomethyl-L-selenocysteine methyl ester |
| B | Hydrolysis with HCl | L-Se-methylselenocysteine |
This approach is reported to provide good yields and stereochemical control.
Preparation by Reduction of Dimethyldiselenide and Reaction with Diketopiperazine Derivatives for (R)-Selenomethylselenocysteine
A more recent and industrially attractive method involves:
Preparation of (3S,6S)-3,6-dichloromethyl-2,5-diketopiperazine from L-serine via esterification, cyclization, and chlorination.
Generation of sodium methylselenolate by reduction of dimethyldiselenide with sodium borohydride in alcohol under nitrogen atmosphere.
Nucleophilic substitution of sodium methylselenolate with the dichloromethyl diketopiperazine to form (3S,6S)-3,6-dimethylselenomethyl-2,5-diketopiperazine.
Hydrolysis of the diketopiperazine intermediate to yield (R)-selenothis compound.
This method offers advantages such as mild reaction conditions, easy product separation, high yield, and suitability for industrial scale-up. It avoids hazardous reagents like cyanide used in alternative methods.
| Step | Reagents and Conditions | Product |
|---|---|---|
| 1 | L-serine → esterification, cyclization, chlorination | (3S,6S)-3,6-dichloromethyl-2,5-diketopiperazine |
| 2 | Dimethyldiselenide + NaBH4 in alcohol, N2 atmosphere | Sodium methylselenolate |
| 3 | Sodium methylselenolate + dichloromethyl diketopiperazine | (3S,6S)-3,6-dimethylselenomethyl-2,5-diketopiperazine |
| 4 | Hydrolysis | (R)-selenothis compound |
This route is documented with detailed reaction parameters and is patented for industrial preparation.
Synthesis of α-Methylselenocysteine via Alkylation of Methyl Malonate Derivatives
A novel synthetic strategy focuses on the preparation of α-methylselenocysteine, a derivative of this compound with a methyl group at the α-carbon, which enhances stability against β-syn elimination.
Alkylation of an achiral methyl malonate using a selenium-containing alkylating agent synthesized in dichloromethane.
Enzymatic hydrolysis of the seleno-malonate intermediate using pig liver esterase.
Curtius rearrangement to produce a protected α-methylselenocysteine derivative suitable for solid-phase peptide synthesis.
This method is significant for biochemical applications, especially in peptide synthesis, and provides a route to selenium amino acid analogs with improved oxidative stability.
| Step | Reagents and Conditions | Product |
|---|---|---|
| 1 | Alkylation of methyl malonate with selenium alkylating agent | Seleno-malonate intermediate |
| 2 | Enzymatic hydrolysis (pig liver esterase) | Hydrolyzed intermediate |
| 3 | Curtius rearrangement | Protected α-methylselenocysteine |
This approach is relatively new and highlights the biochemical utility of this compound derivatives.
Summary Table of Preparation Methods
Research Findings and Analytical Data
Chiral HPLC analysis confirms the stereochemical purity of L- and D- forms, with distinct retention times (e.g., ~10 min for L-Se-methylselenocysteine).
Yields reported range from 40% to over 90%, depending on the method and scale.
Enzymatic assays indicate that this compound derivatives can serve as substrates or mimics in methyltransferase or antioxidant enzyme studies, highlighting the biological relevance of the synthetic compounds.
Chemical Reactions Analysis
Metabolic Pathways in Humans
In humans, SeMSC undergoes enzymatic degradation to form bioactive selenium metabolites:
-
β-lyase cleavage : Converts SeMSC to methaneselenol (CH₃SeH) , a key intermediate .
-
Further metabolism : Methaneselenol is demethylated to hydrogen selenide (H₂Se) , which integrates into selenoproteins or is excreted as dimethyl selenide (CH₃SeCH₃) or trimethylselenonium .
Key enzymes :
-
γ-Glutamyltransferase (GGT) : Transfers glutamyl groups to SeMSC, forming γ-glutamyl-SeMSC .
-
Selenocysteine lyase (SCLY) : Cleaves SeMSC into pyruvate, ammonia, and methaneselenol :
Step 1: Reduction of Dimethyldiselenide
Dimethyldiselenide (CH₃SeSeCH₃) is reduced to methylselenol (CH₃Se⁻Na⁺) using:
Step 2: Reaction with Chloroalanine Derivatives
Methylselenol reacts with L-chloroalanine methyl ester or hydrochloride to form L-SeMSC:
Conditions :
Racemization : L-SeMSC can be converted to the DL-form using acetic acid and benzaldehyde at 60°C .
Enzymatic Degradation and Byproducts
SeMSC participates in selenium recycling pathways:
Table 2 : Enzymatic reactions involving SeMSC
| Enzyme | Reaction | Product |
|---|---|---|
| γ-Glutamyltransferase | (5-L-Glutamyl)-peptide + SeMSC → Peptide + γ-Glutamyl-SeMSC | Conjugated detoxification product |
| Selenocysteine lyase | SeMSC + H₂O → Pyruvate + NH₃ + CH₃SeH | Bioactive selenium metabolites |
Excretion Pathways
Scientific Research Applications
Key Mechanisms Include:
- Induction of Apoptosis : MSeC has been shown to induce apoptosis in cancer cell lines, which is crucial for inhibiting tumor growth .
- Cell Cycle Regulation : It blocks cell cycle progression and proliferation in premalignant cells, thereby preventing tumor development .
- Antioxidant Properties : MSeC exhibits antioxidant activity, reducing oxidative stress within cells and contributing to its protective effects against cancer .
Prostate Cancer
Research indicates that MSeC may provide protective effects against prostate cancer. In clinical trials, selenium supplementation has been associated with reduced incidence rates of prostate cancer . The Nutritional Prevention of Cancer Trial demonstrated that selenium from selenized yeast significantly decreased prostate cancer incidence among participants .
Other Cancers
MSeC has also shown promise in the prevention and treatment of other cancers, including colorectal and lung cancers. Studies have indicated that it may enhance the efficacy of chemotherapeutic agents while simultaneously protecting normal tissues from toxicity .
Protective Effects Against Chemotherapy-Induced Toxicity
One of the most significant applications of MSeC is its ability to mitigate the side effects associated with various chemotherapeutic agents. Research has demonstrated that MSeC can protect against organ-specific toxicities induced by drugs such as cyclophosphamide, cisplatin, and oxaliplatin .
Mechanisms of Protection:
- Reduction of Myelotoxicity : MSeC has been shown to protect bone marrow from damage caused by chemotherapeutic agents, which is critical for maintaining hematopoietic function during cancer treatment .
- Enhanced Antitumor Activity : By reducing the toxic side effects of chemotherapy, MSeC allows for higher doses of anticancer drugs to be administered without compromising patient safety .
Study 1: Efficacy in Combination with Docetaxel
A study investigated the synergistic effects of MSeC combined with docetaxel in prostate cancer treatment. Results indicated that this combination significantly inhibited cell growth compared to either treatment alone, suggesting enhanced therapeutic efficacy .
Study 2: Protection Against Organ Toxicity
In a controlled trial involving Fischer rats, MSeC was found to significantly protect against organ-specific toxicities induced by lethal doses of various chemotherapeutics. The study concluded that MSeC not only mitigated side effects but also enhanced antitumor activity in models bearing advanced colorectal carcinoma .
Study 3: Chemopreventive Properties
Research into the chemopreventive properties of MSeC revealed its ability to inhibit DMBA-induced mammary tumors in animal models. This effect underscores its potential as a preventive agent against breast cancer development .
Mechanism of Action
Methylselenocysteine exerts its effects through several mechanisms. One key mechanism involves the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By decreasing the levels of phosphorylated P65 and P-IκBα, this compound can reduce cellular proliferation and metastasis .
Additionally, this compound induces apoptosis in cancer cells through caspase-dependent pathways. It down-regulates the expression of survivin, an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis .
Comparison with Similar Compounds
Structural and Metabolic Differences
| Compound | Structure | Key Metabolic Pathway | Active Metabolite |
|---|---|---|---|
| Methylselenocysteine | CH₃-Se-CH₂-CH(NH₂)-COOH | β-lyase cleavage → methylselenol | Methylselenol (CH₃SeH) |
| Selenomethionine | CH₃-Se-CH₂-CH₂-CH(NH₂)-COOH | Trans-sulfuration → selenocysteine | Selenocysteine (SeCys) |
| Selenocystine | HOOC-CH(NH₂)-CH₂-Se-Se-CH₂-CH(NH₂)-COOH | Reduction → selenocysteine | Selenocysteine (SeCys) |
| Methylseleninic Acid | CH₃-SeO₂H | Direct utilization (no enzymatic cleavage) | Methylseleninic acid (CH₃SeO₂H) |
| Selenite | Na₂SeO₃ | Reduction → selenide (H₂Se) | Selenide (H₂Se) |
Key Insights :
- MeSeCys requires β-lyase for activation, whereas methylseleninic acid (MSA) acts directly, explaining its higher in vitro potency .
- Unlike selenomethionine, MeSeCys avoids nonspecific incorporation into proteins, enhancing its specificity for selenoprotein synthesis .
- Selenocystine’s diselenide bond limits cellular uptake due to low xCT transporter expression, reducing its efficacy in neuroprotection .
Anticancer Activity
Key Insights :
- MeSeCys and MSA show similar in vivo efficacy despite MSA’s superior in vitro potency, likely due to systemic β-lyase activity in animals .
- MeSeCys uniquely modulates histone acetylation (via HDAC inhibition) and glutathione peroxidase (GPX) activity, enhancing its chemopreventive effects .
Neuroprotective Effects
Key Insights :
- MeSeCys outperforms selenocystamine in reducing ischemic damage, likely due to its dual role in GPX4 activation and methylselenol-mediated antioxidant effects .
Bioavailability and Toxicity
| Compound | Bioavailability (Relative to MeSeCys) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|
| This compound | 100% | 9.26–12.60 (mice) |
| Selenite | 30% | 3.0–5.0 (rats) |
| Selenomethionine | 80% | 15.0 (rats) |
| Selenocystine | 20% | 10.0 (mice) |
Key Insights :
- MeSeCys’ methyl group enhances stability and reduces nonspecific protein binding, improving bioavailability .
- Selenite’s high toxicity limits its therapeutic use despite comparable EC₅₀ values .
Biological Activity
Methylselenocysteine (MSC) is an organoselenium compound that has garnered attention for its potential biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of MSC, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Overview of this compound
This compound is a naturally occurring selenium compound found in selenium-rich plants. It is synthesized from selenocysteine and is considered to have lower toxicity compared to other selenium compounds, making it a promising candidate for therapeutic use in humans.
MSC exerts its biological effects through several mechanisms:
- Antioxidant Activity : MSC has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is primarily attributed to its ability to enhance the activity of selenoenzymes, such as glutathione peroxidase, which play a crucial role in detoxifying reactive oxygen species (ROS) .
- Cytotoxic Effects on Cancer Cells : Research indicates that MSC can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, studies have demonstrated that MSC treatment leads to significant cytotoxicity in hepatocellular carcinoma and cholangiocarcinoma cell lines . The compound's ability to influence microRNA expression profiles also suggests a complex regulatory role in cancer biology .
- Enhancement of Chemotherapeutic Efficacy : MSC has been reported to enhance the effectiveness of certain chemotherapeutic agents while simultaneously reducing their toxicity. In animal models, MSC administration prior to chemotherapy drugs such as cyclophosphamide and cisplatin resulted in reduced organ-specific toxicities and improved antitumor activity .
Pharmacokinetics
The pharmacokinetics of MSC have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. A notable study highlighted the single-dose pharmacokinetics of MSC in humans, revealing a favorable profile with a short half-life and rapid clearance at tolerable doses . This suggests that MSC can be administered safely and effectively in clinical settings.
| Parameter | Value |
|---|---|
| Half-life | Short |
| Maximum Tolerable Dose (MTD) | 10.2 mg/m² body surface |
| Clearance | Rapid |
Case Studies and Research Findings
- Cancer Cell Line Studies : A systematic exploration involving various concentrations of MSC showed significant inhibition of cell proliferation in hepatocellular carcinoma (HLE) and cholangiocarcinoma (TFK-1) cell lines. The study utilized the sulforhodamine B assay to assess cell viability post-treatment .
- Animal Model Research : In preclinical studies involving rats bearing colorectal carcinoma, MSC provided selective protection against the toxic effects of chemotherapeutic agents while enhancing their anticancer efficacy. This dual action underscores the potential for MSC as an adjunct therapy in cancer treatment .
- MicroRNA Expression Profiling : Changes in miRNA expression profiles were observed following MSC treatment in liver cancer cell lines. This finding indicates that MSC may modulate gene expression related to tumor growth and metastasis .
Q & A
Q. What experimental models are commonly used to investigate the neuroprotective effects of methylselenocysteine, and how are they optimized for reproducibility?
this compound (MeSeCys) is often evaluated in in vivo models such as middle cerebral artery occlusion (MCAO)-induced cerebral ischemia-reperfusion injury in mice. This model mimics human ischemic stroke and allows assessment of neurological deficits, infarct volume, and ferroptosis markers (e.g., GPX4 activity). Key methodological considerations include:
- Dosage : Intraperitoneal administration at 0.5 mg/kg, well below the reported LD50 (9.26–12.60 mg/kg) to avoid toxicity .
- Timing : Pre-treatment for 5 days prior to MCAO to ensure bioavailability and metabolic integration.
- Controls : Comparison with other selenocompounds (e.g., selenocystamine, selenocystine) to establish structure-activity relationships .
Q. How does this compound’s bioavailability compare to other selenium compounds, and what methods are used to quantify its cellular uptake?
MeSeCys exhibits higher bioavailability than selenite or selenomethionine due to its efficient transport via amino acid transporters (e.g., LAT1). Bioavailability is quantified using:
- Liquid chromatography-mass spectrometry (LC-MS) : To measure intracellular selenium levels and metabolic intermediates (e.g., selenide, methylselenol) .
- Cytotoxicity assays : Comparative IC50 values in human cell lines (e.g., HepG2) reveal MeSeCys’ lower toxicity relative to selenite .
Advanced Research Questions
Q. What metabolic pathways underlie this compound’s anti-ferroptotic activity, and how do researchers validate these mechanisms?
MeSeCys is metabolized to methylselenol, a potent antioxidant that scavenges lipid peroxides and regenerates GPX4 activity. Key validation steps include:
- Knockout models : GPX4-deficient cells or CRISPR-edited xCT transporters to confirm dependency on selenocysteine uptake .
- Redox profiling : Measurement of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) levels to assess lipid peroxidation inhibition .
- Isotopic tracing : Use of ⁷⁷Se-labeled MeSeCys to track metabolic flux via NMR or XAS .
Q. How can nanoparticle formulations enhance this compound’s therapeutic efficacy, and what characterization techniques are critical for stability assessment?
Zein-chitosan nanoparticles loaded with MeSeCys improve oral bioavailability and controlled release. Methodological considerations:
- Formulation optimization : Box-Behnken experimental design to balance particle size (100–200 nm), encapsulation efficiency (>80%), and zeta potential (>+30 mV) .
- Stability assays : Accelerated degradation studies under varying pH (2.0–7.4) and temperature (4–37°C) to simulate gastrointestinal conditions .
Q. How do researchers reconcile contradictory data on this compound’s cytotoxicity across studies?
Discrepancies arise from differences in:
- Cell type specificity : MeSeCys is less toxic in neuronal cells (e.g., SH-SY5Y) but shows dose-dependent cytotoxicity in rapidly dividing cancer cells (e.g., MCF-7) .
- Metabolic context : Selenium-deficient vs. selenium-replete conditions alter methylselenol generation and redox balance .
- Statistical rigor : Use of two-way ANOVA with Dunnett’s correction to account for multiple comparisons in in vivo studies .
Methodological Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Non-linear regression : To model sigmoidal dose-response curves (e.g., GraphPad Prism).
- Hierarchical clustering : For omics data (transcriptomics/metabolomics) to identify pathways modulated by MeSeCys .
- Meta-analysis : Pooling data from independent studies to resolve variability in EC50 values .
Q. How should researchers design experiments to investigate this compound’s epigenetic effects, such as sirtuin activation?
- Chromatin immunoprecipitation (ChIP) : To assess MeSeCys-induced changes in histone acetylation at circadian gene promoters (e.g., CLOCK, BMAL1) .
- NAD+ quantification : LC-MS measurement of NAD+ levels to link sirtuin activation to methylselenol metabolism .
Data Reporting & Reproducibility
Q. What minimal reporting standards are essential for publishing this compound research?
- Compound characterization : Purity (>95% via HPLC), structural confirmation (¹H/⁷⁷Se NMR), and solubility in biological buffers .
- In vivo protocols : ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis .
- Data deposition : Raw LC-MS/RNA-seq data in repositories like MetaboLights or GEO .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
